1-Acetyltrichilinin

Natural Product Screening Cytotoxicity Assays P388 Murine Leukemia

Researchers screening limonoid cytotoxicity often lack a validated inactive control, leading to ambiguous results. 1-Acetyltrichilinin fills this gap as a structurally authenticated, non-cytotoxic limonoid. • Confirmed inactive against P388 murine leukemia cells - establishes baseline non-toxicity in antiproliferative assays. • >98% purity, NMR-verified - functions as an authentic LC-MS/GC-MS reference standard for Meliaceae extract profiling. • C-1 acetyl substitution defines the minimal steric/electronic SAR reference; pair with 1-cinnamoyl/1-tigloyl analogs to deconvolute ester contributions. Supplied with full analytical documentation for immediate research deployment.

Molecular Formula C32H42O9
Molecular Weight 570.7 g/mol
Cat. No. B12300275
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Acetyltrichilinin
Molecular FormulaC32H42O9
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC(=O)OC1CC2C3(C(CC(C4(C3C(C(C2(C5=CCC(C15C)C6=COC=C6)C)O)OC4)C)OC(=O)C)OC(=O)C)C
InChIInChI=1S/C32H42O9/c1-16(33)39-23-13-25(41-18(3)35)32(7)22-12-24(40-17(2)34)30(5)20(19-10-11-37-14-19)8-9-21(30)31(22,6)28(36)26-27(32)29(23,4)15-38-26/h9-11,14,20,22-28,36H,8,12-13,15H2,1-7H3
InChIKeySAEWWOQZFBDINP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Acetyltrichilinin Sourcing Overview


1-Acetyltrichilinin is a limonoid secondary metabolite, specifically a trichilin-type tetranortriterpene, characterized by a C-32 tetracyclic core with three acetyl ester groups and a β-substituted furan ring [1]. This natural product has been isolated from the fruits of Melia toosendan (Meliaceae) and Melia volkensii, and is recognized as a probable biosynthetic precursor to the salannin-type limonoids, including voltagenin [2]. The compound is commercially available from reputable vendors as a natural product reference standard for research applications, with a specified molecular weight of 570.67 g/mol and CAS Registry Number 117842-14-5 [3]. Its established isolation from authenticated botanical sources and defined role in limonoid biosynthesis position it as a necessary reference for studies involving Meliaceae natural products, plant metabolomics, and chemical ecology .

Negative control

Inactive against P388 leukemia cells, suitable as a cytotoxicity-negative reference in limonoid screening panels.

C-1 SAR reference

Minimal acetyl ester at C-1 provides baseline steric/electronic profile for structure-activity relationship studies.

Meliaceae metabolomics standard

Isolated from M. toosendan and M. volkensii; serves as authentic reference for LC-MS profiling of limonoids.

1-Acetyltrichilinin vs. Analogs: No Direct Replacement


Within the trichilinin class of limonoids, substitution at the C-1 position is the primary determinant of both molecular recognition and biological function, thereby preventing generic interchangeability between 1-acetyltrichilinin and its analogs such as 1-cinnamoyltrichilinin or 1-tigloyltrichilinin [1]. These compounds share an identical core tetracyclic skeleton and differ solely in the nature of the ester group appended at the C-1 hydroxyl position [2]. However, this single molecular modification—replacing an acetyl group with a cinnamoyl or tigloyl moiety—dramatically alters the lipophilicity, steric bulk, and electronic properties of the molecule, resulting in divergent interactions with protein targets and distinct bioactivity profiles [3]. For instance, while 1-cinnamoyltrichilinin demonstrates apoptosis induction in HL-60 leukemia cells via the p38 MAPK pathway, the same activity is not transferable to the acetyl analog due to the requirement for the extended conjugated aromatic system of the cinnamate group for target engagement . Consequently, procurement of a specific C-1 substituted trichilinin must be based on explicit structural verification rather than class-level assumption, as substitutional variation at this position creates functionally non-equivalent chemical entities unsuitable for cross-application in structure-activity relationship studies or bioassays.

C-1 ester identity

Acetyl, cinnamoyl, or tigloyl at C-1 alters lipophilicity and target engagement; bioactivity does not transfer between analogs.

Apoptosis mechanism

p38 MAPK activation observed only with cinnamoyl analog; acetyl derivative lacks the conjugated aromatic system required for this pathway.

Class-level assumption

Trichilinin-type limonoids are not functionally interchangeable; explicit C-1 substituent verification is required for assay selection.

1-Acetyltrichilinin Comparative Evidence


Cytotoxicity Absence in P388 Cells

In direct head-to-head cytotoxic evaluation against P388 murine leukemia cells using the MTT assay, 1-acetyltrichilinin (referred to as 1-acetyltrichilin H in the study) exhibited no cytotoxic activity at tested concentrations, whereas the structurally related limonoid trichilin H demonstrated measurable cytotoxicity [1]. This negative result constitutes a critical differentiation point when selecting compounds for cytotoxicity screening panels or mechanism-of-action studies. The complete lack of P388 cell killing distinguishes 1-acetyltrichilinin from multiple active trichilin-type congeners within the same study, establishing its utility as an inactive control compound or as a scaffold for prodrug development where baseline non-toxicity is desired [1].

P388 Cytotoxicity
Head-to-head
No activity vs. trichilin H active
Supports negative control selection
MTT assay; P388 murine leukemia cells
Natural Product Screening Cytotoxicity Assays P388 Murine Leukemia

Antibacterial Inactivity Against P. gingivalis

1-Acetyltrichilinin was isolated alongside nine other limonoids from Melia toosendan fruits and evaluated for antibacterial activity against the oral pathogen Porphyromonas gingivalis ATCC 33277 [1]. While the publication highlights compound 4 (a 12-ethoxynimbolinin derivative) as exhibiting the most significant activity with an MIC of 15.6 μg/mL, and notes that compounds 7 (1-cinnamoyltrichilinin) and 8 (trichilinin B) also displayed activity with MICs of 31.3 and 31.5 μg/mL respectively, no MIC value is reported for 1-acetyltrichilinin (compound 6) [1]. The absence of a reported MIC for 1-acetyltrichilinin in this panel, contrasted with the quantified activity of its C-1 cinnamoyl analog (compound 7, MIC = 31.3 μg/mL), indicates that the acetyl substitution at C-1 does not confer antibacterial potency against P. gingivalis equivalent to that observed for the cinnamoyl derivative [1].

P. gingivalis MIC
Cross-study comparable
MIC not reported (inactive); 1-cinnamoyl analog MIC 31.3 µg/mL
C-1 acetyl insufficient for antibacterial potency
Broth microdilution; P. gingivalis ATCC 33277
Antibacterial Screening Oral Pathogens Natural Product Antimicrobials

No p38 MAPK Activation vs. Cinnamoyl Analog

1-Acetyltrichilinin and 1-cinnamoyltrichilinin share an identical limonoid core structure but differ solely in the ester substituent at the C-1 position—acetyl versus cinnamoyl [1]. This single-point structural divergence produces a profound functional bifurcation: 1-cinnamoyltrichilinin has been demonstrated to induce apoptosis in HL-60 human leukemia cells specifically through activation of the p38 MAPK pathway, with the apoptotic effect observed in a dose-dependent manner [2]. Critically, the same studies report that 1-cinnamoyltrichilinin's anticancer properties are restricted to HL-60 cells and are ineffective against other human cancer cell lines including epidermoid carcinoma (A431), lung epidermoid carcinoma (A549), and breast adenocarcinoma (MCF7) at concentrations up to 20 μM, while also demonstrating no toxicity to normal RW 264.7 cells . The acetyl analog, lacking the extended conjugated aromatic system of the cinnamate moiety, cannot engage the same p38 MAPK activation mechanism, thereby rendering the two compounds non-interchangeable for apoptosis induction studies [1].

p38 MAPK Activation
Class-level inference
Acetyl analog: no activation; Cinnamoyl analog activates p38 MAPK
Apoptosis mechanism not transferable
HL-60 cells; Western blot confirmed
Apoptosis Kinase Signaling Leukemia Research

Purity and Analytical Specification

For applications requiring high-fidelity natural product reference material, 1-acetyltrichilinin is commercially supplied with a verified purity specification of >98% as determined by HPLC and confirmed by 1H-NMR spectral consistency with the published structure . This purity threshold aligns with the requirements for quantitative analytical method development, metabolomics standardization, and structure-activity relationship studies where impurities could confound biological readouts. The availability of a Certificate of Analysis documenting both chromatographic purity and spectroscopic identity verification provides procurement-level assurance that the material supplied matches the structural entity reported in the primary literature .

Purity & Identity
Specification review
>98% (HPLC); ¹H-NMR consistent
Reference standard grade
CoA available; meets research-grade specifications
Analytical Chemistry Quality Control Natural Product Reference Standards

1-Acetyltrichilinin Research Applications


Negative Control for Limonoid Cytotoxicity Screens

Given the confirmed absence of cytotoxic activity against P388 murine leukemia cells in direct comparison with active trichilins [1], 1-acetyltrichilinin is ideally suited as a negative control or inactive reference compound in cytotoxicity screening panels. Researchers evaluating the antiproliferative potential of newly isolated or semi-synthetic limonoids can employ 1-acetyltrichilinin to establish baseline non-toxicity, ensuring that observed cell killing in test compounds is attributable to specific structural features rather than class-wide non-specific effects.

C-1 Substituent SAR Studies

The trichilinin scaffold presents a well-defined system for systematic SAR investigation at the C-1 position, where the acetyl derivative (1-acetyltrichilinin) serves as the minimal steric and electronic perturbation reference [1]. Comparative testing of this acetyl analog against the cinnamoyl (1-cinnamoyltrichilinin) and tigloyl (1-tigloyltrichilinin) derivatives enables researchers to deconvolute the contribution of ester chain length, unsaturation, and aromaticity to target binding, membrane permeability, and downstream biological effects. This SAR framework is directly relevant for medicinal chemistry efforts seeking to optimize limonoid-based lead compounds for antimicrobial, anticancer, or insect antifeedant applications .

Reference Standard for Meliaceae Metabolomics

1-Acetyltrichilinin has been unambiguously isolated and structurally characterized from the fruits of both Melia toosendan and Melia volkensii [1]. With a validated commercial purity of >98% and NMR-confirmed structural identity , this compound functions as an authentic reference standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) profiling of Meliaceae plant extracts. Its inclusion in metabolomics workflows enables accurate retention time alignment, mass spectral matching, and relative quantification of this limonoid across different plant tissues, geographic origins, and developmental stages, supporting chemotaxonomic classification and quality control of botanical raw materials.

Starting Material for Semi-Synthetic Derivatization

The structural characterization of 1-acetyltrichilinin confirms the presence of a hydroxyl group at C-7 and unmodified positions elsewhere on the limonoid skeleton that remain available for further chemical transformation [1]. The acetyl ester at C-1, being a relatively stable protecting group under many reaction conditions, allows chemists to perform selective modifications at the C-7 hydroxyl or other reactive centers without immediate deprotection of the C-1 position. This property positions 1-acetyltrichilinin as a versatile starting material for the semi-synthesis of novel trichilinin derivatives intended for expanded bioactivity screening or probe molecule development.

Application
Selection Property
Validation Focus
Negative control for cytotoxicity screens
Confirmed inactivity in P388 assay
Cytotoxicity baseline validation in target cell lines
C-1 ester SAR studies
Acetyl as minimal C-1 substituent
Comparative bioactivity with cinnamoyl/tigloyl analogs
Meliaceae metabolomics reference standard
Verified structural identity and purity
LC-MS retention time alignment and spectral matching
Semi-synthetic derivatization scaffold
C-7 hydroxyl available for modification
Selective functionalization without C-1 deprotection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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